Tomelukast

Vue d'ensemble

Description

Tomelukast, also known as Montelukast, is a generic prescription drug approved by the Food and Drug Administration (FDA) for the treatment of asthma, prevention of exercise-induced bronchoconstriction, and reduction of symptoms of allergic rhinitis . It belongs to a class of drugs called leukotriene receptor antagonists .

Synthesis Analysis

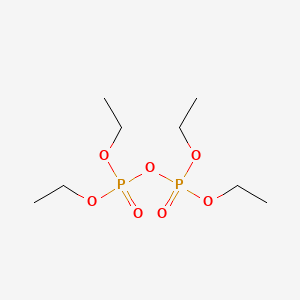

The synthesis of Tomelukast involves the use of a ketoreductase enzyme (CDX-026) that accomplishes the asymmetric reduction of a key intermediate . The process also involves the saponification of oleic acid and triethanolamine .Molecular Structure Analysis

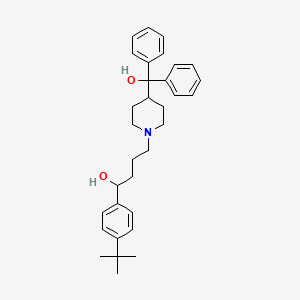

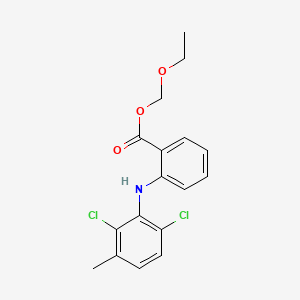

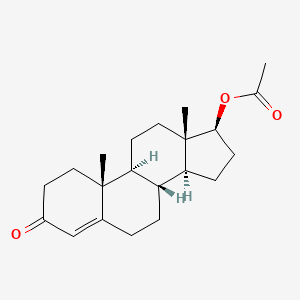

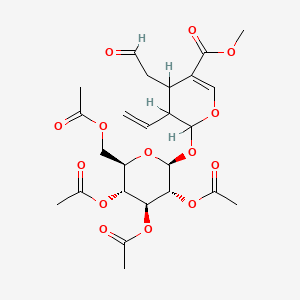

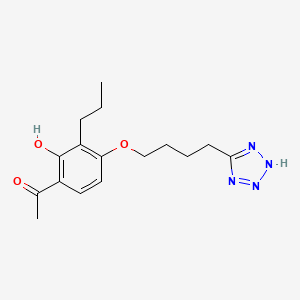

Tomelukast is a member of the class of acetophenones. It is 1-phenylethanone substituted at position 2 by a hydroxy group, a propyl group at position 3, and a 4-(1H-tetrazol-5-yl)butoxy group at position 4 .Chemical Reactions Analysis

Tomelukast has a molecular formula of C16H22N4O3 and an average mass of 318.371 Da . The enzymatic reduction entails the reversible transfer of a hydride from isopropanol to the ketone with concomitant formation of acetone .Physical And Chemical Properties Analysis

Tomelukast has a density of 1.220±0.06 g/cm3, a boiling point of 553.0±60.0 °C, and a melting point of 117-119℃ . It has a molar refractivity of 86.1±0.3 cm3, a polar surface area of 101 Å2, and a molar volume of 260.9±3.0 cm3 .Applications De Recherche Scientifique

Asthma Management

Tomelukast is primarily recognized for its role as a leukotriene antagonist , which makes it an effective anti-asthmatic drug . It works by preventing leukotriene synthesis or activity, which are inflammatory compounds in the body that can cause the tightening of airway muscles and the production of excess mucus and fluid. By blocking leukotrienes, Tomelukast helps to alleviate symptoms like wheezing, coughing, chest tightness, and shortness of breath associated with asthma.

Cold Air-Induced Asthma Mitigation

Research has indicated that Tomelukast can inhibit cold air-induced asthmatic reactions . Exposure to cold air is a common trigger for asthma symptoms, and Tomelukast’s role in blocking leukotrienes can help prevent the onset of asthma attacks in cold environments.

Mécanisme D'action

Target of Action

Tomelukast is a selective and orally active leukotriene receptor antagonist that inhibits the cysteinyl leukotriene CysLT1 receptor . The primary targets of Tomelukast are the leukotriene receptors, specifically the CysLT1 receptors . These receptors are found in the human airway, including airway smooth muscle cells and airway macrophages, and on other pro-inflammatory cells .

Mode of Action

Tomelukast works by blocking the action of substances in the body that cause the symptoms of asthma and allergic rhinitis . It blocks one of the chemicals that is released when you come into contact with asthma triggers, helping to stop your airways from swelling . By inhibiting the CysLT1 receptor, Tomelukast prevents the action of leukotrienes, which are substances in the body that cause inflammation and constriction of airways .

Biochemical Pathways

The biochemical pathways affected by Tomelukast involve the leukotriene pathway. Leukotrienes are products of arachidonic acid metabolism and are released from various cells, including mast cells and eosinophils . These eicosanoids bind to cysteinyl leukotriene (CysLT) receptors. The CysLT type-1 (CysLT1) receptor is found in the human airway and on other pro-inflammatory cells . CysLTs have been correlated with the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process .

Pharmacokinetics

The pharmacokinetics of Tomelukast are nearly linear for oral doses up to 50 mg. During once-daily dosing with 10-mg Tomelukast, there is little accumulation of the parent drug in plasma . This suggests that Tomelukast has good bioavailability and is well-absorbed in the body.

Result of Action

The molecular and cellular effects of Tomelukast’s action primarily involve the reduction of inflammation and constriction in the airways. By blocking the action of leukotrienes, Tomelukast helps to prevent airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process . This results in improved breathing and reduced symptoms in conditions like asthma and allergic rhinitis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tomelukast. Factors such as diet, lifestyle, and exposure to other drugs or substances can affect how Tomelukast is metabolized in the body . Additionally, the presence of other health conditions can also influence how effectively Tomelukast works.

Safety and Hazards

Propriétés

IUPAC Name |

1-[2-hydroxy-3-propyl-4-[4-(2H-tetrazol-5-yl)butoxy]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3/c1-3-6-13-14(9-8-12(11(2)21)16(13)22)23-10-5-4-7-15-17-19-20-18-15/h8-9,22H,3-7,10H2,1-2H3,(H,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYHLEQJTQJHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020344 | |

| Record name | Tomelukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tomelukast | |

CAS RN |

88107-10-2 | |

| Record name | Tomelukast | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88107-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tomelukast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088107102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tomelukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-(4-(1H-tetrazol-5-yl)butoxy)-2-hydroxy-3-propylphenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOMELUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59762X5CLS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Tomelukast?

A1: Tomelukast functions as a leukotriene receptor antagonist. It specifically targets and blocks the cysteinyl leukotriene receptor type 1 (CysLT1), preventing the binding of leukotrienes like LTD4. [, ] This inhibition disrupts the inflammatory cascade triggered by leukotrienes in conditions like asthma. []

Q2: Are there any known drug interactions associated with Tomelukast?

A2: Yes, Tomelukast is metabolized by cytochrome P450 enzymes, particularly CYP3A4. [] This raises the possibility of interactions with drugs that either inhibit or induce these enzymes. For example, co-administration with Terfenadine can reduce the maximum serum concentration of Tomelukast. []

Q3: What are the key structural features of Tomelukast?

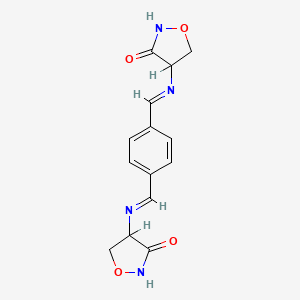

A3: While specific spectroscopic data is not provided in the research papers, Tomelukast is characterized as an N-alkylated tetrazole derivative with substituted aromatic rings. [] This structural motif is common in various drugs and contributes to its pharmacological properties.

Q4: Has Tomelukast demonstrated efficacy in preclinical or clinical studies for any specific conditions?

A4: Yes, Tomelukast has been investigated for its potential in treating respiratory diseases. [, ] Studies have explored its use in addressing conditions like allergic rhinitis, bronchial asthma, chronic obstructive pulmonary disease, and the common cold. [] Tomelukast has also shown promising results in preclinical studies, particularly in inhibiting cold air-induced asthmatic reactions. []

Q5: Have any alternative compounds or strategies emerged for targeting the same pathways or conditions as Tomelukast?

A5: Yes, the field of leukotriene modifiers encompasses a diverse range of compounds. [] These include 5-lipoxygenase enzyme inhibitors like Zileuton, 5-lipoxygenase-activating-protein inhibitors like Quiflapon, and other LTD4-receptor antagonists like Zafirlukast and Montelukast. [] Each of these alternatives offers a different approach to modulating leukotriene pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.